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Compound of Interest

Compound Name: Xinidamine

CAS No.: 50264-78-3

Cat. No.: B1683404

Get Quote

Executive Summary & Compound Profile
Xinidamine (1-(2,4-dimethylbenzyl)-1H-indazole-3-carboxylic acid) is a structural analog of

Lonidamine, a well-characterized metabolic modulator that inhibits aerobic glycolysis (Warburg

effect) and mitochondrial respiration in tumor cells. While Lonidamine has extensive in vivo

data, Xinidamine is often utilized in comparative structure-activity relationship (SAR) studies or

specific metabolic investigations (e.g., benign prostatic hyperplasia models).

Due to the scarcity of direct in vivo formulation literature for Xinidamine compared to its

chlorinated analog, this guide applies principles of structural homology. It adapts the validated,

high-pH solubilization protocols established for Indazole-3-carboxylic acids to ensure stability

and bioavailability while minimizing vehicle-induced toxicity.
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Property Data Notes

CAS Number 50264-78-3
Distinct from Lonidamine

(50264-69-2)

Molecular Formula C₁₇H₁₆N₂O₂

Molecular Weight 280.32 g/mol
Slightly lighter than

Lonidamine (321.16 g/mol )

Solubility (Water) Poor (< 0.1 mg/mL)
Hydrophobic benzyl group

limits aqueous solubility.[1]

pKa ~3.5 - 4.5 (Carboxylic acid)
Soluble in alkaline conditions

(pH > 8.0).

Target Mechanism Metabolic Modulation

Putative Hexokinase II

inhibitor; Mitochondria

depolarizer.

Formulation Strategy: The "pH-Trap" Method
The primary challenge with Xinidamine is its poor aqueous solubility at neutral pH. Using high

concentrations of organic co-solvents (DMSO/Ethanol) for IP injection can cause peritoneal

irritation and confounding toxicity.

Recommendation: Utilize a Tris-Glycine Buffer system. This method converts the carboxylic

acid moiety of Xinidamine into its soluble salt form in situ, allowing for high-concentration

dosing (up to 20 mg/mL) without excessive organic solvents.

Method A: Tris-Glycine Buffer (Preferred for Efficacy
Studies)
Best for: High-dose studies (50–100 mg/kg), chronic dosing, and minimizing vehicle toxicity.

Reagents:

Xinidamine powder (High Purity >98%)
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Trizma Base (Tris)[2][3]

Glycine

Sterile Water for Injection (WFI)

0.22 µm PES Syringe Filter

Protocol:

Prepare Vehicle (Tris-Glycine Buffer):

Dissolve 1.2 g Trizma Base and 5.76 g Glycine in 100 mL of Sterile Water.

Adjust pH to 8.3 (Critical step: The drug requires basic pH to dissolve).

Filter sterilize (0.22 µm).

Solubilization:

Weigh required Xinidamine (e.g., 100 mg for a 10 mL batch).

Add the Tris-Glycine buffer.[2][3][4]

Vortex vigorously.

Sonicate at 40°C for 10–20 minutes until the solution is perfectly clear.

Note: If the solution remains cloudy, verify pH is >8.0.

Method B: DMSO-Tween Co-solvent System (Alternative)
Best for: Low-dose pilot studies (<30 mg/kg) or acute experiments where buffer preparation is

not feasible.

Vehicle Composition: 5% DMSO / 5% Tween-80 / 90% Saline.

Protocol:
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Dissolve Xinidamine completely in 100% DMSO (Stock concentration: 50 mg/mL).

Add Tween-80 to the DMSO stock (1:1 ratio relative to DMSO volume).

Slowly add warm Sterile Saline (0.9%) while vortexing to reach final volume.

Warning: Rapid addition may cause precipitation. If precipitate forms, sonicate

immediately.

Experimental Workflow & Decision Tree
The following diagram outlines the decision logic for selecting the appropriate formulation

based on your study endpoints.
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Start: Xinidamine In Vivo Study

Target Dose Requirement?

High Dose (>30 mg/kg)
Chronic Administration

Efficacy Model

Low Dose (<30 mg/kg)
Acute/Pilot Study

PK/Tolerability

Method A: Tris-Glycine Buffer
(pH 8.3)

Method B: DMSO/Tween/Saline
(5/5/90)

1. Dissolve Tris (1.2%) + Glycine (5.8%) 1. Dissolve in 100% DMSO

2. Add Drug + Sonicate @ 40°C

3. Filter Sterilize (0.22 µm)

IP Injection
(Max 10 mL/kg)

2. Add Tween-80

3. Dilute with Warm Saline
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Figure 1: Decision tree for Xinidamine formulation selection based on dosage requirements

and study duration.

Intraperitoneal (IP) Injection Protocol[2][3][4][5][6]
Pre-Injection Checklist

Animal Welfare: Acclimatize mice (e.g., BALB/c, Nude) for >7 days.

Solution Temp: Warm formulation to 37°C to prevent hypothermic shock and precipitation.

pH Check: Ensure pH is 7.4–8.3 immediately prior to loading syringes.

Step-by-Step Procedure
Restraint: Secure the mouse using the scruff technique to expose the abdomen and extend

the hind legs.

Site Selection: Identify the lower right or left quadrant of the abdomen to avoid the cecum

and urinary bladder.

Needle Insertion:

Use a 25G or 27G needle.

Tilt the mouse head downward (Trendelenburg position) to shift viscera cranially.

Insert needle at a 30° angle, bevel up.

Aspiration Test: Pull back slightly on the plunger. If blood, urine, or green fluid appears,

withdraw and discard needle.

Injection: Administer the volume slowly.

Max Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Recommended Volume: 5–10 mL/kg.
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Post-Injection: Withdraw needle smoothly. Massage the abdomen gently to distribute the

fluid. Monitor for 15 minutes for signs of distress (hunching, piloerection).

Dosage & Escalation Strategy
Since Xinidamine is less characterized than Lonidamine, a Dose Escalation Pilot is mandatory

to establish the Maximum Tolerated Dose (MTD) in your specific strain.

Starting Point (Based on Lonidamine Homology): Lonidamine is typically effective at 50–100

mg/kg. Due to the molecular weight difference (Xinidamine is ~12% lighter), molar equivalents

suggest a slightly lower mass dose, but bioavailability may differ.

Recommended Pilot Schedule (n=3 mice/group):

Group 1: Vehicle Control (Tris-Glycine).

Group 2: 25 mg/kg (Low).

Group 3: 50 mg/kg (Medium - Equivalent to standard Lonidamine efficacy).

Group 4: 100 mg/kg (High - Monitor for muscle toxicity/myalgia).

Monitoring Endpoints:

Body weight loss (>15% requires euthanasia).

Lethargy or muscle weakness (Indazole class side effect).

Peritoneal inflammation (necropsy check after 7 days).

Mechanism of Action: Metabolic Modulation
Xinidamine, like its analogs, is presumed to act as a Hexokinase II inhibitor and a

Mitochondrial Depolarizer. It disrupts the energy machinery of cancer cells by decoupling

glycolysis and oxidative phosphorylation.
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Figure 2: Putative mechanism of action for Xinidamine, targeting bioenergetics to induce

metabolic catastrophe in tumor cells.
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Rationale: Confirms Xinidamine as a registered pharmaceutical substance distinct

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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